molecular formula C22H27N2O6P B11397492 Dimethyl (2-benzyl-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate

Dimethyl (2-benzyl-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate

Cat. No.: B11397492
M. Wt: 446.4 g/mol
InChI Key: IYTOCRBFRFQGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (2-benzyl-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate is a complex organic compound that features a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-benzyl-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate typically involves multi-step organic reactions. One common approach is the condensation of 2-benzyl-5-amino-1,3-oxazole with 2-(3,4-dimethoxyphenyl)ethylamine, followed by phosphorylation using dimethyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-benzyl-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Dimethyl (2-benzyl-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Dimethyl (2-benzyl-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2-benzyl-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate: shares similarities with other phosphonate-containing oxazole derivatives.

    Indole derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a phosphonate group with an oxazole ring and a dimethoxyphenyl moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H27N2O6P

Molecular Weight

446.4 g/mol

IUPAC Name

2-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C22H27N2O6P/c1-26-18-11-10-17(14-19(18)27-2)12-13-23-21-22(31(25,28-3)29-4)24-20(30-21)15-16-8-6-5-7-9-16/h5-11,14,23H,12-13,15H2,1-4H3

InChI Key

IYTOCRBFRFQGRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)CC3=CC=CC=C3)P(=O)(OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.